3-Bromo-5-tert-butyl-4,5-dihydroisoxazole
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Description
3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a chemical compound with the molecular formula C7H12BrNO . It has a molecular weight of 206.08 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is 1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h4-5,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Bromo-5-tert-butyl-4,5-dihydroisoxazole has a molecular weight of 206.08 .Scientific Research Applications
Structural and Conformational Studies
Research on diastereomeric dihydroisoxazolyl cyclopropane derivatives, including those related to 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole, has provided valuable information on molecular structures and conformational dynamics. These studies are crucial for understanding ligand-receptor interactions, highlighting the importance of pharmacophoric distances (Meneghetti & Artali, 2008).
Synthesis and Application in Medicinal Chemistry
3-Bromo-5-tert-butyl-4,5-dihydroisoxazole derivatives have been explored for their potential as malonyl-CoA decarboxylase inhibitors, showing promising results as cardioprotective agents (Cheng et al., 2006). This research underscores the compound's role in addressing ischemic heart diseases.
Heterocyclization to Isoxazole Derivatives
The compound's versatility is further demonstrated in heterocyclization reactions, leading to novel isoxazole derivatives. Such chemical transformations are essential for the development of new materials and bioactive molecules (Flores et al., 2009).
Selective Inhibition of Biological Targets
Studies have also shown the application of 3-bromo-4,5-dihydroisoxazole compounds in selectively inhibiting human transglutaminase 2 (TG2), an enzyme linked to various diseases, including Celiac Sprue and certain cancers. This research highlights the therapeutic potential of these compounds (Choi et al., 2005).
Covalent Inhibition and Probe Discovery
Furthermore, the natural product-inspired 3-bromo-4,5-dihydroxazole motif has been evaluated for its ability to form covalent conjugates with target proteins. Such studies are pivotal for the development of covalent drugs and biological probes, offering insights into protein function and disease mechanisms (Byun et al., 2023).
properties
IUPAC Name |
3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTHQBDSNGJXQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=NO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562470 |
Source
|
Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-tert-butyl-4,5-dihydroisoxazole | |
CAS RN |
128464-85-7 |
Source
|
Record name | 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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